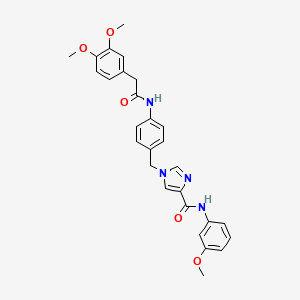

![molecular formula C14H17N3O2 B3000406 3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1510461-17-2](/img/structure/B3000406.png)

3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives involves multi-step reactions that yield a variety of compounds with potential pharmacological activities. For instance, the synthesis of N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones has been described, with the compounds exhibiting significant anticonvulsant properties . Another study reports a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the accessibility of these compounds for further pharmacological testing .

Molecular Structure Analysis

The molecular structure of these compounds is crucial in determining their pharmacological activity. X-ray crystallography has been used to solve the structures of some derivatives, providing insights into the three-dimensional conformation of the active compounds . The structure-property relationship has also been studied using experimental and theoretical methods, including density functional theory (DFT) calculations, to understand the influence of different substituents on the molecular properties .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. The presence of the diazaspiro core and the amide bond plays a significant role in their pharmacological activity. The interaction of substituted aryl isocyanates with 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones in propanol-2 medium has been used to synthesize substituted aryl amides with antimicrobial activity .

Physical and Chemical Properties Analysis

The physicochemical properties, such as lipophilicity, are determined using methods like reversed-phase high-performance liquid chromatography (RP-HPLC). These properties are important for the pharmacokinetics of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. The lipophilic properties of the compounds have been correlated with their anticonvulsant activity, suggesting that compounds with optimal lipophilicity may have better pharmacological profiles .

科学的研究の応用

Anticonvulsant Properties

3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione and its derivatives have been extensively studied for their potential as anticonvulsant agents. Research has focused on understanding their structure-property relationships to enhance their effectiveness in this role. For instance, Lazić et al. (2017) explored the structure-property relationship of these compounds, providing guidelines for the preparation of new derivatives as potential anticonvulsant agents (Lazić et al., 2017). Additionally, Madaiah et al. (2012) synthesized novel derivatives and evaluated their anticonvulsant activity, finding that some compounds showed significant protective effects on seizures (Madaiah et al., 2012). Kamiński et al. (2008) also reported on the synthesis and anticonvulsant properties of N-phenylamino derivatives, with some showing promising results in seizure models (Kamiński et al., 2008).

Molecular Structure and Synthesis

Research has also focused on the molecular structure and synthesis techniques of these compounds. Studies like those by Pardali et al. (2021) have developed cost-effective synthesis methods for these compounds, highlighting their pharmacological interest (Pardali et al., 2021). Shivachev et al. (2006) examined the crystal structure, demonstrating how molecules are held together by various hydrogen bonds, which is crucial for understanding their interactions and potential applications (Shivachev et al., 2006).

Hypoglycemic Activity

In addition to anticonvulsant properties, these compounds have been studied for their hypoglycemic activity. Iqbal et al. (2012) synthesized derivatives and evaluated their in-vivo hypoglycemic potential, with some compounds showing excellent activity, even surpassing standard treatments (Iqbal et al., 2012).

将来の方向性

特性

IUPAC Name |

3-[4-(aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-9-10-3-5-11(6-4-10)17-12(18)14(16-13(17)19)7-1-2-8-14/h3-6H,1-2,7-9,15H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKNSWYWZYYEDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3000323.png)

![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)

![3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3000327.png)

![4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B3000328.png)

![Dimethyl 5-(3-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3000334.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3000336.png)

![6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000338.png)

![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide](/img/structure/B3000339.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3000340.png)

![7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B3000341.png)

![2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide](/img/structure/B3000343.png)

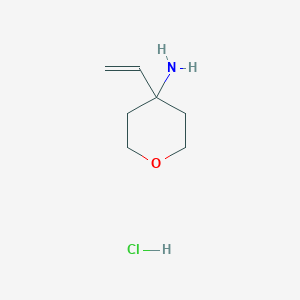

![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride](/img/structure/B3000344.png)